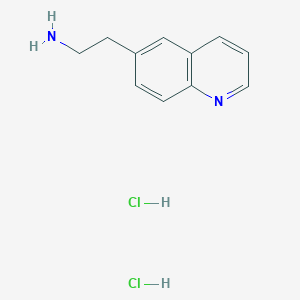
tert-butyl 4-(3-amino-1-(phenylsulfonyl)-1H-pyrazol-5-yl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(3-amino-1-(phenylsulfonyl)-1H-pyrazol-5-yl)piperidine-1-carboxylate: is a complex organic compound that features a piperidine ring substituted with a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(3-amino-1-(phenylsulfonyl)-1H-pyrazol-5-yl)piperidine-1-carboxylate typically involves multi-step organic reactionsThe tert-butyl group is often introduced as a protecting group to prevent unwanted reactions during the synthesis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure high yield and purity, while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(3-amino-1-(phenylsulfonyl)-1H-pyrazol-5-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group would yield nitro derivatives, while reduction of the sulfonyl group would yield sulfides .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, tert-butyl 4-(3-amino-1-(phenylsulfonyl)-1H-pyrazol-5-yl)piperidine-1-carboxylate is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic approaches .
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structural features may allow it to interact with specific enzymes or receptors, making it a promising lead compound for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials or as a catalyst in various chemical processes. Its stability and reactivity make it suitable for a range of applications .
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-amino-1-(phenylsulfonyl)-1H-pyrazol-5-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The amino and sulfonyl groups can form hydrogen bonds with enzymes or receptors, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-amino-1-piperidinecarboxylate
- 1-Boc-4-piperidone
- tert-Butyl 4-oxo-1-piperidinecarboxylate
Uniqueness
tert-Butyl 4-(3-amino-1-(phenylsulfonyl)-1H-pyrazol-5-yl)piperidine-1-carboxylate is unique due to the presence of the pyrazole ring and the phenylsulfonyl group. These features provide additional sites for chemical modification and enhance its potential as a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C19H26N4O4S |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
tert-butyl 4-[5-amino-2-(benzenesulfonyl)pyrazol-3-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H26N4O4S/c1-19(2,3)27-18(24)22-11-9-14(10-12-22)16-13-17(20)21-23(16)28(25,26)15-7-5-4-6-8-15/h4-8,13-14H,9-12H2,1-3H3,(H2,20,21) |
InChI Key |
KZGOKXPHKVNATK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=NN2S(=O)(=O)C3=CC=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-(3R,4S)-1-benzyl-4-({[(tert-butoxy)carbonyl]amino}methyl)pyrrolidine-3-carboxylic acid, trans](/img/structure/B12312462.png)
![Disodium;4-amino-3-[[4-[4-[(2,4-diaminophenyl)diazenyl]phenyl]phenyl]diazenyl]-5-oxido-6-phenyldiazenyl-7-sulfonaphthalene-2-sulfonate](/img/structure/B12312465.png)

![11-Hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B12312479.png)




![5-([1,1'-Biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acid](/img/structure/B12312497.png)



![7-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-(4-fluorophenyl)-2H,3H,4H,6H-pyrimido[4,5-d][1,3]diazine-2,4-dione](/img/structure/B12312530.png)
![rac-(3aR,6aS)-3a-methyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-2,2-dione hydrochloride, cis](/img/structure/B12312538.png)
